molecular formula C14H23NO3 · HCl B1162873 3C-P (hydrochloride)

3C-P (hydrochloride)

Cat. No.: B1162873
M. Wt: 289.8
InChI Key: BVBRPPPQDLDWDP-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification of 3C-P (hydrochloride)

The study of 3C-P is rooted in the broader exploration of phenethylamine (B48288) and amphetamine derivatives, which has a long history in medicinal chemistry. europa.eu

The phenethylamine backbone is a core structure in many neuroactive compounds, including naturally occurring neurotransmitters and a wide array of synthetic substances. europa.eunih.gov Amphetamine, or α-methylphenethylamine, was first synthesized in the late 19th century and its stimulant properties were systematically studied in the early 20th century. europa.eu The exploration of modifications to the phenethylamine and amphetamine structures has led to the discovery of compounds with a range of pharmacological activities. nih.gov

3C-P is structurally related to mescaline, a naturally occurring psychedelic phenethylamine. wikipedia.org It belongs to a family of compounds known as "3C-scalines," which are 4-substituted 3,5-dimethoxyamphetamines. wikipedia.orgnih.gov These compounds are the amphetamine counterparts of mescaline analogues. wikipedia.org The "3C" designation refers to the three-carbon chain characteristic of amphetamines, distinguishing them from the two-carbon chain of phenethylamines like mescaline and its direct analogue, proscaline (B1283602). dmt-nexus.mewikipedia.org Research has shown that modifications to the 4-position alkoxy group in this series can significantly influence potency. ljmu.ac.uknih.gov For instance, replacing the 4-methoxy group of TMA (3,4,5-trimethoxyamphetamine) with an ethoxy or propoxy group, as seen in 3C-E and 3C-P respectively, increases potency in animal models. ljmu.ac.uk

The systematic name for 3C-P is 1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-amine. wikipedia.orgiiab.me It is also referred to by several synonyms, including 4-propoxy-3,5-dimethoxyamphetamine, 4-propoxy-3,5-DMA, and proscaline amphetamine. sapphirebioscience.comglpbio.comcaymanchem.com The hydrochloride salt form is specified as 3,5-dimethoxy-alpha-methyl-4-propoxy-benzeneethanamine, monohydrochloride. sapphirebioscience.comcaymanchem.com

Table 1: Chemical Identifiers for 3C-P (hydrochloride)

Identifier Value
CAS Number 2749897-26-3
Molecular Formula C14H23NO3•HCl
Molecular Weight 289.8 g/mol

| IUPAC Name | 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine hydrochloride |

Data sourced from multiple references. sapphirebioscience.comglpbio.comcaymanchem.commedchemexpress.com

Relationship to Mescaline Analogues and Other 3C-Scalines

Significance of 3C-P (hydrochloride) in Contemporary Chemical and Pharmacological Research

3C-P (hydrochloride) is primarily utilized as an analytical reference standard for its identification and quantification in forensic and research settings. caymanchem.com Its significance in pharmacological research lies in the study of structure-activity relationships (SAR) among phenethylamine derivatives. Specifically, research on 3C-P and related compounds helps to elucidate how modifications to the chemical structure, such as the length of the alkoxy chain at the 4-position, affect interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor. wikipedia.orgnih.gov Studies have shown that 3C-P and other 3C-scalines bind to 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net The propoxy group in 3C-P is thought to increase lipophilicity compared to smaller alkoxy groups, which may influence its metabolic stability and duration of action.

Research Trajectories and Open Questions Pertaining to 3C-P (hydrochloride)

Current research trajectories involving 3C-P focus on its pharmacological characterization and its potential as a tool to understand the function of serotonin receptors. nih.govresearchgate.net Open questions remain regarding the full spectrum of its physiological and toxicological properties, which are largely unknown. glpbio.comcaymanchem.com Further research is needed to fully understand its mechanism of action and its potential interactions with other receptor systems. The study of such compounds contributes to the broader understanding of how small molecular changes can lead to significant differences in pharmacological effects, a key area of investigation in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C14H23NO3 · HCl

Molecular Weight

289.8

InChI

InChI=1S/C14H23NO3.ClH/c1-5-6-18-14-12(16-3)8-11(7-10(2)15)9-13(14)17-4;/h8-10H,5-7,15H2,1-4H3;1H

InChI Key

BVBRPPPQDLDWDP-UHFFFAOYSA-N

SMILES

NC(C)CC1=CC(OC)=C(OCCC)C(OC)=C1.Cl

Synonyms

4-propoxy-3,5-Dimethoxyamphetamine; 4-propoxy-3,5-DMA; 3,5-methoxy-4-Propoxyamphetamine; Proscaline Amphetamine

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 3c P Hydrochloride

Established Synthetic Pathways for 3C-P (hydrochloride)

The primary and most frequently cited method for synthesizing 3C-P, or 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine, begins with syringaldehyde (B56468). This route involves a three-step process: alkylation, condensation, and reduction. wikipedia.org

Syringaldehyde-Based Synthetic Routes and Intermediates

The synthesis commences with the alkylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). In this step, syringaldehyde is reacted with n-propyl iodide in the presence of a base, such as potassium carbonate, to yield 3,5-dimethoxy-4-propoxybenzaldehyde. studfile.net This intermediate is a crucial component in the pathway to the final compound.

Following the formation of 3,5-dimethoxy-4-propoxybenzaldehyde, the next stage is a condensation reaction with nitroethane. This reaction, often referred to as a Henry reaction, results in the formation of the nitrostyrene (B7858105) intermediate, 1-(3,5-dimethoxy-4-propoxyphenyl)-2-nitropropene.

The final step is the reduction of the nitrostyrene intermediate. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to convert the nitro group to an amine, thus forming the primary amine group in 3C-P. justia.com

Reaction Conditions and Methodological Considerations

The specific conditions for each reaction step are critical for a successful synthesis. The initial alkylation of syringaldehyde with n-propyl iodide is carried out in a solvent such as acetone (B3395972) with a base like anhydrous potassium carbonate, and the mixture is refluxed for an extended period. studfile.net

The subsequent condensation with nitroethane to form the nitrostyrene intermediate is also a well-established procedure in the synthesis of phenethylamines. Finally, the reduction of the nitrostyrene is a critical step, with lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (B95107) (THF) being a common choice. justia.com Alternative reduction methods for converting nitrostyrenes to phenethylamines have also been explored, such as using sodium borohydride (B1222165) in the presence of copper(II) chloride, which offers a rapid and efficient one-pot procedure under mild conditions. beilstein-journals.org

General Synthetic Approaches for Analogous 3,5-Dimethoxyamphetamines

The synthetic strategy for 3C-P is representative of a broader class of 3,5-dimethoxyamphetamines. The general approach involves the modification of a benzaldehyde (B42025) derivative, followed by condensation with a nitroalkane and subsequent reduction. jst.go.jp For instance, the synthesis of other 3C-series compounds, such as 3C-E (4-ethoxy-3,5-dimethoxyamphetamine), follows a similar pathway, substituting the appropriate alkyl halide in the initial alkylation step. ljmu.ac.uk The versatility of this synthetic route allows for the creation of a wide range of analogs by varying the substituents on the phenyl ring and the choice of nitroalkane. nih.govresearchgate.net

Interactive Data Table: Key Intermediates in 3C-P Synthesis

Intermediate Name Molecular Formula Key Synthetic Step
SyringaldehydeC₉H₁₀O₄Starting Material
3,5-dimethoxy-4-propoxybenzaldehydeC₁₂H₁₆O₄Alkylation
1-(3,5-dimethoxy-4-propoxyphenyl)-2-nitropropeneC₁₄H₁₉NO₄Condensation
3C-P (1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine)C₁₄H₂₃NO₃Reduction

Preparation and Characterization of the Hydrochloride Salt Form in Research Settings

In research applications, 3C-P is often prepared and studied as its hydrochloride salt. glpbio.comcaymanchem.com The hydrochloride salt form generally offers enhanced stability and solubility in aqueous solutions, which is advantageous for analytical and biological studies. cymitquimica.com The preparation of the hydrochloride salt typically involves dissolving the free base of the amine in a suitable solvent, such as isopropanol (B130326) or diethyl ether, and then treating it with a solution of hydrochloric acid. studfile.net The resulting salt precipitates out of the solution and can be collected by filtration. beilstein-journals.org The formation of the salt can be confirmed by various analytical techniques, including melting point determination and spectroscopic methods. studfile.net

Stereochemical Synthesis and Racemic Mixture Generation in Research

The synthesis of 3C-P, as described, results in a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers. wikipedia.orgcardiff.ac.uk This is because the reduction of the nitrostyrene intermediate creates a new chiral center at the alpha-carbon of the propan-2-amine chain, and without the use of chiral reagents or catalysts, both enantiomers are formed in equal proportions. For many research purposes, the racemic mixture is used. ljmu.ac.uk However, it is important to note that the biological activity of the two enantiomers of a chiral compound can differ significantly. nih.gov

The separation of enantiomers can be achieved through various methods, including chiral chromatography. acs.org Alternatively, stereoselective synthesis methods can be employed to produce a single enantiomer. nih.gov While specific stereoselective syntheses for 3C-P are not widely reported in the available literature, the principles of asymmetric synthesis could be applied. This might involve the use of a chiral reducing agent or a chiral catalyst during the reduction of the nitrostyrene intermediate to selectively form one enantiomer over the other. researchgate.net

Molecular Pharmacology of 3c P Hydrochloride : in Vitro Receptor and Transporter Interactions

Serotonergic Receptor Binding Affinities and Activation Profiles

Research indicates that 3C-P, like other psychedelic compounds, interacts with serotonin (B10506) (5-HT) receptors. researchgate.net The "3C-scalines," a group of compounds including 3C-P, generally exhibit a marginal preference for the 5-HT₂ₐ receptor over the 5-HT₂C and 5-HT₁ₐ receptors. researchgate.netfrontiersin.org

5-HT1A Receptor Interactions

Studies on a series of related amphetamine derivatives, the 3C-scalines, which includes 3C-P, showed that none of these compounds bound to the 5-HT₁ₐ receptor at the tested concentrations (Kᵢ > 5,600 nM). frontiersin.org This suggests a low affinity of 3C-P for this particular serotonin receptor subtype. researchgate.netfrontiersin.org

5-HT2A Receptor Interactions

3C-P is identified as one of the most potent amphetamine derivatives in its series regarding 5-HT₂ₐ receptor affinity. frontiersin.org It demonstrates at least a 10-fold increase in binding affinity for the 5-HT₂ₐ receptor compared to TMA (3,4,5-trimethoxyamphetamine). frontiersin.org In functional assays, 3C-P acts as a full agonist at the human 5-HT₂ₐ receptor, with an activation efficacy of 86–102%. frontiersin.org The binding affinity (Kᵢ) of 3C-P at the human 5-HT₂ₐ receptor is reported to be 1,100 nM, and it activates the receptor with an EC₅₀ value of 1,700 nM and an efficacy of 98%.

Table 1: 5-HT₂ₐ Receptor Interactions of 3C-P

Parameter Value
Kᵢ (nM) 1,100
EC₅₀ (nM) 1,700

5-HT2B Receptor Interactions and Efficacy

In studies examining the activation of the human 5-HT₂B receptor, 3C-P did not activate the receptor. frontiersin.org The half-maximal effective concentration (EC₅₀) was determined to be greater than 10,000 nM, and the maximal efficacy (Eₘₐₓ) was less than 20%. researchgate.net This indicates that 3C-P has a very low efficacy at the 5-HT₂B receptor. researchgate.netfrontiersin.org

5-HT2C Receptor Interactions

3C-P demonstrates a higher binding affinity for the 5-HT₂ₐ receptor compared to the 5-HT₂C receptor. researchgate.netfrontiersin.org The binding affinity (Kᵢ) of 3C-P at the human 5-HT₂C receptor is reported to be 3,000 nM. researchgate.net

Table 2: 5-HT₂C Receptor Binding Affinity of 3C-P

Parameter Value (nM)

Adrenergic Receptor Binding Affinities

Investigations into the interaction of 3C-P with adrenergic receptors have revealed some binding affinity, although generally lower than for the primary serotonergic targets. researchgate.net

α1A Adrenergic Receptor Interactions

3C-P was found to not bind to the α₁ₐ adrenergic receptor at the concentrations tested, with a reported Kᵢ value greater than 10,000 nM. researchgate.net

α2A Adrenergic Receptor Interactions

Binding Affinity of 3C-P at the α2A Adrenergic Receptor
CompoundReceptorBinding Affinity (Ki) [nM]Reference
3C-Pα2A Adrenergic2600 frontiersin.org

Dopaminergic Receptor Binding Affinities

The interaction of 3C-P with dopaminergic receptors has been evaluated as part of a broader screening of related phenethylamine (B48288) and amphetamine compounds. frontiersin.org These studies aimed to characterize the selectivity profile of these substances across various monoaminergic targets. frontiersin.orgresearchgate.net

Investigations into the binding profile of 3C-P and structurally related amphetamines at the human dopaminergic D2 receptor revealed no significant affinity. frontiersin.org Within the concentration range tested in radioligand binding assays, 3C-P did not displace the radioligand, indicating a very low affinity for the D2 receptor. frontiersin.org The binding affinity (Ki) was determined to be greater than 4,400 nM, which is generally considered pharmacologically insignificant. frontiersin.org This lack of potent activity at D2 receptors distinguishes its profile from other classes of psychoactive compounds that have strong dopaminergic actions. frontiersin.orgplos.org

Binding Affinity of 3C-P at the D2 Receptor
CompoundReceptorBinding Affinity (Ki) [nM]Reference
3C-P (and related 3C-O derivatives)Dopamine (B1211576) D2> 4400 frontiersin.org

Monoamine Transporter Interactions (NET, DAT, SERT)

The potential for 3C-P to interact with the primary monoamine transporters—the norepinephrine (B1679862) transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT)—has been assessed to understand its influence on neurotransmitter reuptake. frontiersin.orgwikipedia.org These transporters are crucial for regulating the extracellular concentrations of their respective neurotransmitters. wikipedia.orgbiorxiv.org In vitro binding assays using cells transfected with human monoamine transporters showed that 3C-P, along with other related 4-alkoxy-substituted 2,5-dimethoxyamphetamines, did not bind significantly to NET, DAT, or SERT at the concentrations investigated. frontiersin.org Furthermore, functional uptake inhibition assays confirmed that these compounds did not significantly inhibit the activity of the monoamine transporters. frontiersin.org

Interaction of 3C-P with Monoamine Transporters
CompoundTransporterBinding Affinity (Ki) [µM]Uptake Inhibition (IC50) [µM]Reference
3C-P (and related 3C-O derivatives)hDAT> 10> 10 frontiersin.org
hNET> 10> 10 frontiersin.org
hSERT> 10> 10 frontiersin.org

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that responds to endogenous trace amines and is also a target for various psychoactive amphetamines. nih.govmdpi.com The interaction of 3C-P and its structural analogs with TAAR1 has been studied to elucidate another potential mechanism of action. Research indicates that the family of 4-alkoxy-substituted 2,5-dimethoxyamphetamines, which includes 3C-P, does not activate the human TAAR1. frontiersin.org In terms of binding, these compounds, referred to as 3C-O derivatives in the study, generally exhibited only weak binding to the rat TAAR1, with Ki values typically in the micromolar range (1100–3100 nM). frontiersin.org

Interaction of 3C-P's Structural Family with TAAR1
Compound FamilyReceptorInteraction TypeBinding Affinity (Ki) [nM]Reference
3C-O Derivatives (including 3C-P)Human TAAR1ActivationNo activation observed frontiersin.org
Rat TAAR1Binding1100 - 3100 (Weak) frontiersin.org

Methodological Frameworks in In Vitro Receptor Profiling

The characterization of the molecular pharmacology of compounds like 3C-P relies on established in vitro techniques that allow for the precise measurement of interactions between a ligand and its biological target. sygnaturediscovery.com

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter. sygnaturediscovery.comscience.gov This technique was employed to determine the binding affinities (Ki values) of 3C-P at the various monoaminergic targets discussed. frontiersin.orgfrontiersin.org The principle of these assays involves a competition between an unlabeled compound (the test ligand, e.g., 3C-P) and a radiolabeled ligand (a compound with known high affinity for the target) for binding to the receptor or transporter, which is typically present in preparations of cell membranes. sygnaturediscovery.com

The process involves incubating cell membranes expressing the target protein with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, often by rapid filtration. frontiersin.org The amount of radioactivity bound to the membranes is then quantified. sygnaturediscovery.com By measuring the concentration of the test compound required to inhibit the binding of the radiolabeled ligand by 50% (the IC50 value), the binding affinity (Ki) of the test compound can be calculated using the Cheng-Prusoff equation. This methodology allows for a quantitative comparison of the affinity of different compounds for a specific biological target. sygnaturediscovery.com

Cell-Based Functional Assays for Receptor Activation

Functional assays in cellular systems are critical for determining the biological activity of a compound at its target receptor. For 3C-P, these assays have primarily focused on its ability to activate serotonin 5-HT₂ receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates intracellular signaling cascades, which can be measured to quantify the compound's efficacy and potency.

Several types of cell-based functional assays are employed to study the activity of compounds like 3C-P at 5-HT₂ receptors. These receptors, particularly the 5-HT₂ₐ subtype, are known to couple to Gq/G₁₁ proteins, leading to the activation of phospholipase C (PLC). eurofinsdiscovery.comeurofinsdiscovery.com This activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov

Calcium Mobilization Assays: One common method to assess the functional activity of 5-HT₂ₐ receptor agonists is the measurement of intracellular calcium (Ca²⁺) mobilization. The IP₃ generated upon receptor activation binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. For 3C-P and related scaline derivatives, functional potency has been determined using Ca²⁺ mobilization assays in cells expressing the target receptor. nih.gov While this assay provides a direct measure of Gq/G₁₁ pathway activation, it has been noted that the activation potency determined by Ca²⁺ mobilization does not always correlate directly with the in vivo potency of the drug. nih.gov

Inositol Monophosphate (IP₁) Accumulation Assays: A more stable and cumulative measure of PLC pathway activation is the quantification of inositol monophosphate (IP₁), a downstream metabolite of IP₃. nih.govrevvity.com The IP-One assay, often utilizing Homogeneous Time-Resolved Fluorescence (HTRF), is a widely used method. nih.govbmglabtech.com In this assay, cells are typically treated with lithium chloride (LiCl) to inhibit the enzyme inositol monophosphatase, which leads to the accumulation of IP₁. revvity.comnih.gov The amount of accumulated IP₁ is then measured, providing a robust indication of receptor activation. For 5-HT₂ₐ receptors, this assay can be performed in human embryonic kidney (HEK293) or Chinese hamster ovary (CHO-K1) cells stably expressing the receptor. eurofinsdiscovery.com A test compound's ability to stimulate IP₁ production is measured and compared to a reference agonist, like serotonin, to determine its potency (EC₅₀) and efficacy. eurofinsdiscovery.comeurofinsdiscovery.com

β-Arrestin Recruitment Assays: In addition to G-protein signaling, GPCR activity is also modulated by β-arrestin proteins, which are involved in receptor desensitization, internalization, and signaling through separate pathways. Assays that measure the recruitment of β-arrestin to the activated receptor are therefore crucial for understanding the full pharmacological profile of a ligand, including potential functional selectivity or "biased agonism". biorxiv.orgeurofinsdiscovery.com Technologies such as the PathHunter® β-arrestin assay utilize enzyme fragment complementation. biorxiv.orgeurofinsdiscovery.com In this system, the 5-HT₂ receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). biorxiv.orgeurofinsdiscovery.com Upon agonist-induced receptor activation and subsequent β-arrestin binding, the two fragments come into close proximity, forming an active enzyme that generates a detectable chemiluminescent signal. biorxiv.orgeurofinsdiscovery.com This allows for the quantification of β-arrestin recruitment and characterization of a compound's potential bias towards or away from this pathway.

Research on 3C-P and its analogs at the 5-HT₂ₐ receptor has shown them to be full agonists. nih.gov The table below summarizes the in vitro functional data for 3C-P at human 5-HT₂ₐ and 5-HT₂C receptors.

CompoundReceptorEC₅₀ (nM)Efficacy (%)
3C-P5-HT₂ₐ170094
3C-P5-HT₂C>10000-

Preparation of Target-Specific Transfected Cell Lines and Membrane Preparations

The in vitro study of 3C-P's molecular pharmacology relies on the use of cultured cells that have been genetically modified to express specific receptor targets, as these targets may not be endogenously present or may be expressed at very low levels.

Transfected Cell Lines: The generation of these cell lines is a fundamental step for both functional assays and receptor binding studies. Commonly used host cells for expressing GPCRs like the serotonin receptors include HEK293 and CHO cells. revvity.combiorxiv.org These cells are robust and relatively easy to culture and transfect. The genetic material (cDNA) encoding the human 5-HT₂ₐ or 5-HT₂C receptor is introduced into the cells using a process called transfection. nih.gov

Transient Transfection: For many studies, transient transfection is sufficient. In this method, the introduced DNA is expressed for a limited period (typically 24-72 hours) and is not integrated into the host cell's genome. nih.gov Reagents like Lipofectamine are often used to facilitate the entry of the DNA into the cells. nih.gov This method is rapid and suitable for high-throughput screening applications.

Stable Transfection: To create a cell line that permanently expresses the receptor, stable transfection is employed. This process involves the integration of the receptor's gene into the host cell's chromosomes. nih.gov This is often achieved by co-transfecting the receptor gene with a selectable marker gene that confers resistance to a specific antibiotic (e.g., G-418). eurofinsdiscovery.com By treating the cell culture with the antibiotic, only the cells that have successfully integrated the foreign DNA survive, leading to a homogenous population of cells stably expressing the target receptor. eurofinsdiscovery.comnih.gov Systems like the Flp-In™ system can be used to generate isogenic stable cell lines with single-copy gene integration, ensuring uniform expression levels. eurofinsdiscovery.com

Membrane Preparations: For radioligand binding assays, which are used to determine the binding affinity (Ki) of a compound for a receptor, a preparation of cell membranes containing the target receptor is required. These are typically crude membrane preparations made from stably transfected recombinant cell lines to ensure a high level of GPCR surface expression. biorxiv.orgrevvity.com The process involves:

Culturing large quantities of the stably transfected cells.

Harvesting the cells and breaking them open (lysis) in a hypotonic buffer, often in the presence of protease inhibitors to prevent protein degradation.

Homogenizing the cell lysate to further disrupt cellular structures.

Separating the membrane fraction from other cellular components (like the nucleus and cytosol) through centrifugation. The membrane fragments will form a pellet.

Washing the membrane pellet to remove residual cytoplasmic components.

The final membrane preparation is resuspended in a suitable buffer (e.g., 50 mM Tris pH 7.4, with 10% glycerol) and can be stored at very low temperatures (-80°C) for future use in binding assays. biorxiv.orgrevvity.com

The binding affinity of 3C-P to human 5-HT₂ₐ and 5-HT₂C receptors, determined using such membrane preparations, is presented in the table below.

CompoundReceptorKi (nM)
3C-P5-HT₂ₐ1200
3C-P5-HT₂C>10000

Advanced Analytical Characterization and Methodologies for 3c P Hydrochloride

Spectroscopic Analysis for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. msu.edu It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity. mdpi.com In a typical ¹H NMR spectrum of a hydrochloride salt, the protonated amine group would show a characteristic downfield shift. pw.edu.pl The spectrum would also display signals corresponding to the aromatic protons, the methoxy (B1213986) and propoxy groups, and the aliphatic protons of the amphetamine backbone, allowing for a complete assignment of the proton structure. mdpi.com

Table 1: Illustrative ¹H NMR Data for a Substituted Phenylalkane Moiety

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic-H6.5 - 8.0Singlet, Doublet, etc.Chemical shift and splitting pattern depend on substitution.
Methoxy (-OCH₃)3.5 - 4.0SingletTypically a sharp singlet integrating to three protons.
Propoxy (-OCH₂CH₂CH₃)3.8 - 4.2 (α-CH₂), 1.6 - 1.9 (β-CH₂), 0.9 - 1.1 (γ-CH₃)Triplet, Sextet, TripletShows characteristic splitting patterns for the propyl chain.
Aliphatic-CH₂2.5 - 3.0MultipletPart of the amphetamine side chain.
Aliphatic-CH3.0 - 3.5MultipletChiral center of the amphetamine side chain.
Aliphatic-CH₃1.0 - 1.5DoubletMethyl group of the amphetamine side chain.
Amine (-NH₃⁺)7.0 - 9.0Broad SingletChemical shift can be concentration and solvent dependent.

Note: This table provides representative chemical shift ranges. Actual values for 3C-P (hydrochloride) would require experimental determination.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. msu.edu Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl) and its immediate chemical environment. For 3C-P (hydrochloride), the ¹³C NMR spectrum would confirm the presence of the dimethoxy- and propoxy-substituted benzene (B151609) ring, as well as the carbon atoms of the propan-2-amine side chain. researchgate.net

Table 2: Representative ¹³C NMR Data for a Substituted Phenylalkane Structure

Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic C (unsubstituted)110 - 130
Aromatic C (substituted)130 - 160
Methoxy C (-OCH₃)55 - 60
Propoxy C (-OCH₂CH₂CH₃)~70 (α-CH₂), ~23 (β-CH₂), ~10 (γ-CH₃)
Aliphatic C (side chain)20 - 50

Note: This table provides general chemical shift ranges. Specific assignments for 3C-P (hydrochloride) would be determined experimentally.

13C NMR Spectroscopy for Carbon Skeleton Analysis

Mass Spectrometry (MS) Applications in Chemical Research

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mmu.ac.ukopcw.org It is a widely used method for the identification and purity assessment of volatile and semi-volatile compounds. lcms.cz In the analysis of 3C-P (hydrochloride), the sample is typically derivatized to increase its volatility before being introduced into the GC. The gas chromatograph separates 3C-P from any impurities, and the mass spectrometer provides a mass spectrum for each separated component. mmu.ac.uk The mass spectrum of 3C-P would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions that can be used to confirm its structure. caymanchem.comcaymanchem.com The retention time from the GC provides an additional parameter for identification. chemrxiv.org A searchable GC-MS spectral database can be a valuable tool for comparing the obtained spectrum with known standards. caymanchem.comcaymanchem.com

Table 3: Key Information from GC-MS Analysis of 3C-P (hydrochloride)

Parameter Information Provided Significance
Retention Time (t_R)Time taken for the compound to elute from the GC column.A characteristic property used for identification when compared to a standard.
Molecular Ion Peak (M⁺)Peak corresponding to the intact molecule, providing its molecular weight.Confirms the molecular formula of the compound.
Fragmentation PatternSeries of peaks corresponding to the fragmentation of the molecular ion.Provides structural information about the molecule.

Note: Specific retention times and fragmentation patterns are dependent on the GC-MS conditions and the derivatization agent used.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision, enabling the determination of a compound's elemental composition. measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.comchromatographyonline.com This capability is essential for differentiating between compounds that may have the same integer mass but different elemental formulas (isobars). chromatographyonline.comfilab.fr

For the identification of 3C-P (hydrochloride), HRMS provides a measured mass that can be compared against the theoretical exact mass calculated from its molecular formula. An agreement within a narrow tolerance, typically less than 5 parts per million (ppm), confirms the elemental composition. chromatographyonline.comalgimed.com Instruments such as Time-of-Flight (TOF) or Orbitrap analyzers are commonly used to achieve the high resolving power necessary for this type of analysis. filab.frmdpi.com

The molecular formula for the freebase form of 3C-P is C₁₄H₂₃NO₃. caymanchem.com The accurate mass measurement by HRMS would focus on the protonated molecule [M+H]⁺ in the positive ionization mode.

Table 1: Theoretical Mass Data for 3C-P

Parameter Value Source
Compound Name 3,5-dimethoxy-α-methyl-4-propoxy-benzeneethanamine caymanchem.com
Molecular Formula (Freebase) C₁₄H₂₃NO₃ caymanchem.com
Formula Weight (HCl Salt) 289.8 caymanchem.com
Monoisotopic Mass (Freebase) 253.1678 u Calculated

| Theoretical Exact Mass [M+H]⁺ | 254.1751 u | Calculated |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. thermofisher.com It is a valuable tool for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample, specific frequencies of energy are absorbed that correspond to the vibrational frequencies of the chemical bonds within the molecule. msu.edunih.gov The resulting spectrum acts as a unique "molecular fingerprint." thermofisher.com

FTIR analysis of 3C-P would reveal characteristic absorption bands corresponding to its structural features. The spectrum would be expected to show absorptions for N-H bonds of the primary amine, C-H bonds of the alkyl and methoxy groups, C-O bonds of the ether linkages, and vibrations associated with the substituted benzene ring. msu.edugatewayanalytical.com

Table 2: Predicted FTIR Absorption Bands for 3C-P Functional Groups

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch 3300-3500 (two bands)
N-H Bend 1590-1650
Aromatic Ring C-H Stretch 3000-3100
C=C Stretch (in-ring) 1450-1600
Alkyl Chains (Propyl, Ethyl) C-H Stretch 2850-2960

| Ether (Ar-O-CH₃, Ar-O-CH₂) | C-O Stretch | 1200-1275 (Aryl-Alkyl) |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are fundamental to assessing the purity of chemical substances and separating components from a mixture for research purposes. ebsco.com These techniques function by distributing the sample components between a stationary phase and a mobile phase. wikipedia.org

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile or thermally sensitive compounds like 3C-P. ebsco.comnih.gov In particular, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.govmtoz-biolabs.com Compounds are separated based on their relative hydrophobicity; more hydrophobic compounds are retained longer on the column. nih.gov

For purity assessment of 3C-P, a sample is dissolved and injected into the HPLC system. The output, a chromatogram, displays peaks corresponding to 3C-P and any impurities. wikipedia.org The purity is typically calculated using an area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. torontech.com A high-purity sample will show a single major peak.

Table 3: Illustrative RP-HPLC Parameters for 3C-P Purity Analysis

Parameter Specification Purpose
Column C18 or C8 (e.g., 4.6 x 150 mm, 3.5 µm) Stationary phase for hydrophobic interaction. nasa.gov
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% TFA Organic solvent to elute the compound.
Gradient Linear gradient from low %B to high %B To effectively separate compounds with different polarities. mtoz-biolabs.com
Flow Rate ~1.0 mL/min Controls the speed of the separation.
Column Temperature 25-60 °C Affects retention time and peak shape. nasa.gov

| Detection | UV-Vis or Photodiode Array (PDA) at ~220 nm and ~270 nm | To detect the aromatic ring and other chromophores. |

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. libretexts.org It is highly effective for separating complex mixtures, including isomers. vernier.com The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). libretexts.org

Direct GC analysis of 3C-P is challenging due to the presence of a polar primary amine group, which can cause poor peak shape and irreversible adsorption onto the column. jfda-online.com Therefore, chemical derivatization is typically required prior to analysis. This process involves converting the polar N-H group into a less polar, more volatile derivative. Common derivatization methods include silylation (e.g., using MSTFA) or acylation. jfda-online.com After derivatization, the resulting compound is more amenable to GC analysis, allowing for accurate purity assessment and separation from related impurities.

Table 4: Illustrative GC Parameters for Derivatized 3C-P Analysis

Parameter Specification Purpose
Derivatizing Agent MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) To increase volatility and improve peak shape. jfda-online.com
Column Fused silica (B1680970) capillary column (e.g., 5% Phenyl Polysiloxane) Standard, moderately polar column for general-purpose separations. chromatographyonline.com
Carrier Gas Helium or Hydrogen Mobile phase to carry the analyte through the column.
Injection Split/Splitless Inlet To introduce a small, precise amount of sample.
Temperature Program Start low, ramp to a high temperature (e.g., 100°C to 300°C) To separate compounds with a range of boiling points. libretexts.org

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | For detection and quantification (FID) or identification (MS). |

High-Performance Liquid Chromatography (HPLC)

In Silico Analytical Chemistry and Computational Characterization

In silico, or computational, methods are increasingly used to predict and understand the properties of molecules before or alongside laboratory analysis. These techniques can model molecular structure, predict analytical behavior, and provide insights into a molecule's physicochemical properties.

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecular system as a function of its 3D structure. researchgate.net It is particularly useful for performing conformational analysis, which is the study of the different spatial arrangements (conformations) a flexible molecule can adopt by rotating around its single bonds. chemrxiv.org

For a molecule like 3C-P, which possesses several rotatable bonds in its propoxy and ethylamine (B1201723) side chains, conformational analysis can identify the most stable, low-energy shapes. This is achieved by systematically rotating these bonds and calculating the energy of each resulting conformation. chemrxiv.org The ensemble of low-energy conformations provides insight into the molecule's flexibility and preferred three-dimensional structure, which can be valuable for understanding its behavior in different environments.

Table 5: Key Rotatable Bonds in 3C-P for Conformational Analysis

Bond Description
C(aromatic)-O Connects the propoxy group to the benzene ring.
O-CH₂ First bond within the propoxy side chain.
CH₂-CH₂ Second bond within the propoxy side chain.
C(aromatic)-C(ethyl) Connects the ethylamine side chain to the benzene ring.

| C(ethyl)-C(amine) | Bond between the two carbons of the ethylamine chain. |

Quantum Mechanical Calculations for Electronic and Vibrational Properties

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic and vibrational characteristics of molecules. researchgate.net While specific computational studies on 3C-P (hydrochloride) are not available in the current scientific literature, the well-established application of these methods to structurally similar phenethylamine (B48288) derivatives allows for a theoretical exploration of its properties. researcher.liferesearchgate.netresearchgate.net By examining the results for analogous compounds, we can infer the likely electronic and vibrational behavior of 3C-P.

Theoretical investigations of phenethylamine derivatives typically involve geometry optimization of the molecular structure to find the lowest energy conformation. researchgate.net Following this, calculations are performed to determine various electronic and vibrational properties. These computational approaches provide valuable insights that complement experimental data. science.govnih.gov

Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Key parameters derived from quantum mechanical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.net

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. aip.org A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net For phenethylamine derivatives, the nitrogen atom of the amino group and the oxygen atoms of methoxy substituents are typically electron-rich regions, while the aromatic ring and the alkyl chain can exhibit more complex electrostatic potential distributions.

Based on studies of related phenethylamines, a hypothetical table of calculated electronic properties for 3C-P is presented below. These values are illustrative and represent expected trends.

Table 1: Hypothetical Calculated Electronic Properties of 3C-P

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: These values are hypothetical and based on typical results for structurally similar phenethylamine compounds calculated using DFT methods.

Vibrational Properties

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. cas.cz By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net This is particularly useful for identifying the characteristic vibrations of different functional groups within the molecule.

For a molecule like 3C-P, key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the ethylamine chain and the cyclopropyl (B3062369) group, usually found between 3000-2850 cm⁻¹.

N-H stretching: For the protonated amine in the hydrochloride salt, appearing as a broad band in the 3000-2500 cm⁻¹ region.

C=C aromatic ring stretching: Occurring in the 1600-1450 cm⁻¹ range.

C-N stretching: Typically found in the 1250-1020 cm⁻¹ region.

C-O stretching: Associated with the methoxy groups, generally appearing as strong bands between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

Cyclopropyl ring vibrations: Including ring stretching and bending modes, which can appear in various regions of the fingerprint spectrum.

A comparison of theoretical and experimental vibrational data for analogous compounds often shows good agreement, although calculated frequencies are sometimes scaled to better match experimental results due to the approximations inherent in the theoretical models. acs.org

Table 2: Hypothetical Calculated vs. Expected Experimental Vibrational Frequencies for Key Functional Groups of 3C-P (hydrochloride)

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Region (cm⁻¹)
Aromatic C-H Stretch30503100-3000
Aliphatic C-H Stretch29503000-2850
N-H Stretch (HCl salt)27003000-2500 (broad)
Aromatic C=C Stretch1605, 15101625-1475
C-O-C Asymmetric Stretch12451275-1200
C-O-C Symmetric Stretch10401075-1020
C-N Stretch11501250-1020

Note: Calculated frequencies are illustrative and based on typical DFT results for related phenethylamines. Experimental regions are standard for these functional groups.

The application of quantum mechanical calculations provides a detailed, atomistic-level understanding of the intrinsic properties of 3C-P (hydrochloride), which is essential for its advanced analytical characterization.

In Vitro Metabolism and Biotransformation Pathways of 3c P Hydrochloride

General Methodologies for In Vitro Metabolite Identification

The identification of metabolites is a cornerstone of understanding the biotransformation of a compound. For a substance like 3C-P, a variety of in vitro methods are employed to predict its metabolic fate. nih.gov These techniques are essential for characterizing metabolic pathways and providing insights for further in vivo studies. researchgate.net

In vitro systems offer a controlled environment to study drug metabolism, which can be more easily interpreted and correlated with in vivo observations. unl.pt These models are also amenable to high-throughput screening, allowing for the rapid assessment of numerous compounds. evotec.com The general workflow for identifying metabolites of a compound such as 3C-P involves several key steps. Initially, the compound is incubated with a biological matrix, such as liver fractions or cells. researchgate.net Over time, samples are taken and analyzed to detect the disappearance of the parent compound and the appearance of new chemical entities, which are the metabolites. evotec.com

The analytical techniques used are highly sensitive and specific. Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary tool, particularly high-resolution mass spectrometry (HRMS), which provides accurate mass measurements to help determine the elemental composition of metabolites. ijpras.comthermofisher.com Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that aids in their definitive identification. nih.gov Computational tools and databases are often used in conjunction with experimental data to predict potential metabolic transformations and to compare against known metabolic pathways. ijpras.com

Table 1: Common Analytical Techniques for In Vitro Metabolite Identification

Technique Application in Metabolite Identification Key Advantages
High-Performance Liquid Chromatography (HPLC) Separates the parent compound from its metabolites in a complex mixture based on their physicochemical properties. thermofisher.comHigh resolution and reproducible separation.
Mass Spectrometry (MS) Detects and provides the mass-to-charge ratio of the parent compound and its metabolites.High sensitivity and specificity; provides molecular weight information. nih.gov
Tandem Mass Spectrometry (MS/MS or MSn) Fragments selected ions to generate characteristic fragmentation patterns, which are used for structural elucidation of metabolites. nih.govProvides detailed structural information for unknown metabolites.
High-Resolution Mass Spectrometry (HRMS) Measures mass with high accuracy, enabling the determination of the elemental composition of metabolites. ijpras.comReduces the number of potential candidates for an unknown metabolite.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about purified metabolites. thermofisher.comUnambiguous structure determination.

Enzymatic Biotransformation: Role of Cytochrome P450 Enzymes and Other Systems in Model Systems

The biotransformation of xenobiotics like 3C-P is primarily carried out by a host of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role. nih.govaafp.org These enzymes are predominantly found in the liver and are responsible for the Phase I metabolism of a vast number of compounds. nih.govnews-medical.net Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II reactions. researchgate.net

For a phenethylamine (B48288) derivative such as 3C-P, which possesses methoxy (B1213986) and propoxy groups, several CYP-mediated reactions can be anticipated. These include:

O-dealkylation: Removal of the propyl group from the propoxy moiety or the methyl groups from the methoxy moieties.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the alkyl side chain.

Oxidative deamination: Removal of the amine group, a common pathway for amphetamine-like structures.

The CYP enzymes are a large family, but a few isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are responsible for metabolizing the majority of drugs. aafp.orgnews-medical.net To determine which specific CYP enzymes are involved in the metabolism of 3C-P, experiments using recombinant human CYP enzymes are conducted. Each recombinant enzyme is incubated with the compound, and the formation of metabolites is monitored. admescope.com Additionally, chemical inhibitors selective for specific CYP isoforms can be used in liver microsome incubations to identify the key enzymes responsible for its metabolism. frontiersin.orgescholarship.org

Beyond the CYP system, other enzyme systems can also contribute to biotransformation. Flavin-containing monooxygenases (FMOs) can also catalyze oxidation reactions. admescope.com Following Phase I metabolism, the modified compound can undergo Phase II conjugation reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach endogenous molecules like glucuronic acid or sulfate (B86663) to make the metabolite more water-soluble and easier to excrete. researchgate.netpelobiotech.com

Comparative In Vitro Metabolism Studies Across Species for Research Extrapolation

The metabolic pathways of a compound can differ significantly between species. researchgate.net Therefore, conducting comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, monkey, and human) is crucial. nih.govevotec.comcore.ac.uk These studies help to identify an appropriate animal model for preclinical safety and efficacy studies—one that has a metabolic profile most similar to humans. nih.goveuropa.eu

For a compound like 3C-P, in vitro studies might reveal that one species produces a unique metabolite not seen in humans, or that the major metabolic pathways differ. frontiersin.org For example, the rate of a specific hydroxylation reaction could be much higher in rats than in humans, while a dealkylation pathway might be dominant in humans but minor in dogs. core.ac.uk This information is vital for extrapolating animal data to predict human outcomes. researchgate.net

Table 3: Hypothetical Cross-Species Comparison of 3C-P In Vitro Metabolism

Species Primary Metabolic Pathway Key Metabolites Relevance to Human Metabolism
Human O-depropylation, HydroxylationM1 (Despropyl-3C-P), M2 (Hydroxy-3C-P)Reference
Rat Hydroxylation, N-dealkylationM2 (Hydroxy-3C-P), M3 (Nor-3C-P)Moderate similarity; differences in N-dealkylation. frontiersin.org
Dog O-depropylationM1 (Despropyl-3C-P)High similarity in the primary pathway.
Monkey O-depropylation, HydroxylationM1 (Despropyl-3C-P), M2 (Hydroxy-3C-P)High similarity; often a good predictor for humans. core.ac.uk

This table presents hypothetical data for illustrative purposes.

By understanding these species-specific differences, researchers can make more informed decisions in the research and development process. europa.eu

Structure Activity Relationship Sar Studies of 3c P Hydrochloride and Analogues

Comparative Analysis of 3C-P (hydrochloride) within the 3C-Scaline Class

The term "3C-scalines" refers to the alpha-methylated (amphetamine) counterparts of "scalines," which are 4-alkoxy-3,5-dimethoxy-substituted phenethylamines. frontiersin.orgnih.gov This class of compounds are derivatives of mescaline (3,4,5-trimethoxyphenethylamine). nih.govresearchgate.net 3C-P is a member of the 3C-scaline family, alongside analogues like 3C-E (4-ethoxy-3,5-dimethoxyamphetamine). nih.gov

Studies show that, like other psychedelics, scalines and 3C-scalines interact with serotonin (B10506) 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.govresearchgate.net Compared to mescaline, they often bind with significantly higher affinity. frontiersin.orgnih.govresearchgate.net In vitro investigations reveal that 3C-scalines generally exhibit weak to moderately high affinity for the 5-HT2A receptor. nih.govblossomanalysis.com A notable characteristic of the 3C-scaline subclass is a marginal preference for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors, a preference not typically observed for the non-alpha-methylated scalines. frontiersin.orgnih.govresearchgate.netblossomanalysis.com

In a mouse head twitch response (HTR) assay, a behavioral model for 5-HT2A receptor activation, 3C-P demonstrated significant potency. nih.gov This assay is often used to study the SAR of serotonergic hallucinogens, and the results for mescaline analogues in mice closely parallel human hallucinogenic data. ljmu.ac.uk

Receptor Binding Affinities (Kᵢ, nM) of Selected 3C-Scalines and Reference Compounds

Compound 5-HT₂ₐ 5-HT₂₋ 5-HT₁ₐ
3C-P 330 ± 120 2000 ± 500 >10,000
3C-E 430 ± 10 2000 ± 300 8,900 ± 1,500
Mescaline 4,900 ± 1,300 6,800 ± 1,300 >10,000
TMA 9,400 ± 1,600 >10,000 >10,000

Data sourced from Kolaczynska et al. (2021). nih.gov

Influence of 4-Alkoxy Substituent Variations on Receptor Binding and Activation Profiles

The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of pharmacological activity in phenethylamines. For the 3C-scaline series, this position is occupied by an alkoxy group. In 3C-P, this is a propoxy group (-O(CH₂)₂CH₃). psychonautwiki.org

Research demonstrates that systematically extending the length of the 4-alkoxy carbon chain generally leads to increased binding affinities at both the 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.govblossomanalysis.com For instance, moving from a methoxy (B1213986) (as in TMA) to an ethoxy (as in 3C-E) or a propoxy group (as in 3C-P) enhances binding. nih.govnih.gov This extension of the substituent also enhances the activation potency and efficacy at the 5-HT2A receptor. frontiersin.orgnih.govblossomanalysis.com However, this trend does not extend to the 5-HT2B receptor, where potency and efficacy are not similarly increased. frontiersin.orgnih.govblossomanalysis.com

In mouse HTR studies, replacing the 4-methoxy group of TMA with an ethoxy (3C-E) or propoxy (3C-P) group resulted in increased potency. nih.gov This suggests that the size and lipophilicity of the 4-alkoxy group play a key role in modulating 5-HT2A receptor-mediated effects. nih.govresearchgate.net For the broader class of 2,5-dimethoxy-substituted phenethylamines, it has been noted that small, lipophilic substituents at the 4-position tend to result in compounds with agonistic properties at 5-HT2A/2C receptors, whereas larger lipophilic groups can lead to antagonism. frontiersin.orgblossomanalysis.com

Effect of 4-Alkoxy Chain Length on 5-HT₂ₐ Receptor Interactions

Compound 4-Substituent 5-HT₂ₐ Kᵢ (nM) 5-HT₂ₐ EC₅₀ (nM) 5-HT₂ₐ Eₘₐₓ (%)
TMA Methoxy 9,400 ± 1,600 1,800 ± 500 83 ± 5
3C-E Ethoxy 430 ± 10 380 ± 170 95 ± 8
3C-P Propoxy 330 ± 120 220 ± 90 100 ± 10

Data sourced from Kolaczynska et al. (2021). nih.gov

Impact of Alpha-Methylation on Molecular Interactions and Potency Relationships

The defining structural feature of the 3C-scaline class, including 3C-P, is the presence of a methyl group on the alpha (α) carbon of the ethylamine (B1201723) side chain, which classifies them as amphetamines. psychonautwiki.org This α-methylation significantly influences the compound's pharmacological profile when compared to its non-methylated phenethylamine (B48288) analogue, proscaline (B1283602). psychonautwiki.orgljmu.ac.uk

Generally, α-methylation increases the in vivo potency of phenethylamines. ljmu.ac.uknih.govresearchgate.net For example, TMA, the α-methylated version of mescaline, is about twice as potent in inducing the HTR in mice. nih.govljmu.ac.uk This increase in potency is not necessarily due to a change in binding affinity at the 5-HT2A receptor, which often remains similar between a phenethylamine and its corresponding amphetamine analogue. ljmu.ac.ukresearchgate.net Instead, the enhanced potency is often attributed to pharmacokinetic factors; the α-methyl group can protect the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its bioavailability and duration of action. ljmu.ac.uk Furthermore, α-methylation increases lipophilicity, which may facilitate penetration into the central nervous system. ljmu.ac.uk

However, the impact of α-methylation can vary depending on the specific molecular scaffold and the biological target. While it often increases potency for uptake inhibition and release stimulation at various monoamine transporters, it has been shown to suppress the releasing activity of phenylethylamine at the norepinephrine (B1679862) transporter. nih.gov At the trace amine-associated receptor 1 (hTAAR1), introducing an α-methyl group can lead to detrimental effects on potency. nih.gov

Regioisomeric Comparisons and Their Implications for Pharmacological Divergence

The arrangement of substituents on the phenyl ring is crucial for pharmacological activity. 3C-P belongs to the 3,4,5-trisubstituted family of phenethylamines. nih.gov An isomeric class is the 2,4,5-trisubstituted phenethylamines, which includes well-known compounds like TMA-2 (2,4,5-trimethoxyamphetamine). nih.govnih.gov

Historically, research has focused more on the 2,4,5-substituted series, which was believed to be more potent. nih.gov However, recent studies provide a more nuanced picture. In mouse HTR assays, TMA-2 was found to be twice as potent as mescaline (3,4,5-trimethoxyphenethylamine). nih.gov Interestingly, while extending the 4-alkoxy chain (from methoxy to ethoxy or propoxy) increased the potency of 3,4,5-substituted compounds like TMA, 3C-E, and 3C-P, the same modification did not alter the potency of the 2,4,5-isomers like TMA-2, MEM, and MPM. nih.gov This highlights a significant pharmacological divergence based on the substitution pattern.

In vitro studies have indicated that 3,4,5-trisubstituted derivatives like scalines and 3C-scalines generally have a lower binding affinity for 5-HT2A/2C receptors compared to their 2,4,5-trisubstituted counterparts. nih.gov This divergence underscores how the specific placement of methoxy and alkoxy groups on the aromatic ring dictates the molecule's interaction with receptor binding pockets and ultimately its biological activity.

Comparison of 3,4,5- and 2,4,5-Trisubstituted Amphetamine Analogues (HTR Assay)

Compound (Substitution) ED₅₀ (mg/kg)
TMA (3,4,5-) 24.3
3C-E (3,4,5-) 11.2
3C-P (3,4,5-) 10.5
TMA-2 (2,4,5-) 22.1
MEM (2,4,5-) 22.7
MPM (2,4,5-) 20.3

Data sourced from Halberstadt et al. (2019). nih.gov

Effects of Fluorination and Other Substituent Modifications on Receptor Affinity and Selectivity

Introducing fluorine atoms into the molecular structure of phenethylamines is a common strategy in medicinal chemistry to modulate pharmacological properties. In the context of scalines and 3C-scalines, fluorination of the 4-alkoxy substituent has been shown to have significant effects. nih.govresearchgate.net

Generally, the introduction of fluorinated 4-alkoxy substituents increases binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.orgnih.govblossomanalysis.com This modification also tends to increase the activation potency and efficacy at both 5-HT2A and 5-HT2B receptors. frontiersin.orgnih.govblossomanalysis.com For example, studies on 2,5-dimethoxy-substituted phenethylamines and amphetamines showed that while introducing a single terminal fluorine atom to the 4-ethoxy substituent could slightly decrease affinity, progressive fluorination (i.e., difluoro- or trifluoro-ethoxy groups) led to increased affinities at 5-HT2A and 5-HT2C receptors. nih.govresearchgate.netresearchgate.net

The effect of fluorination can be complex and context-dependent. For instance, while trifluoroescaline showed increased human potency compared to escaline, the monofluorinated fluoroescaline was nearly inactive. researchgate.net This highlights that the degree and position of fluorination are critical variables that can fine-tune receptor interactions and biological outcomes. researchgate.net

Computational Approaches to Structure-Activity Relationship Elucidation

In silico methods are increasingly valuable tools for understanding the SAR of psychoactive compounds, including phenethylamines. mdpi.comscholarsresearchlibrary.comresearchgate.net These computational approaches, such as molecular docking and Comparative Molecular Field Analysis (CoMFA), help rationalize experimental findings and predict the activity of novel compounds. nih.govscholarsresearchlibrary.com

Molecular docking simulations can predict how a ligand like 3C-P might bind within the active site of a target receptor, such as the 5-HT2A receptor. frontiersin.org For example, recent studies on the 5-HT2A receptor have identified a hydrophobic tunnel that can accommodate the 4-substituent of phenethylamine agonists. chemrxiv.org Molecular modeling suggests that the potency of analogues with larger 4-substituents is related to their ability to protrude into and interact with this tunnel. chemrxiv.org This provides a structural basis for the observation that extending the 4-alkoxy chain in the 3C-scaline series increases potency. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models and CoMFA can generate 3D maps that show which regions of a molecule are sensitive to steric and electrostatic modifications. nih.govmdpi.com For a series of β-phenethylamines at the hTAAR1 receptor, CoMFA indicated that decreased potency was associated with increased steric bulk around most of the molecule, while positive charge in the 3- and 4-positions of the phenyl ring was associated with increased potency. nih.gov Such computational studies are essential for guiding the rational design of new molecules with desired pharmacological profiles, helping to reduce costs and accelerate the process of drug discovery. mdpi.comscholarsresearchlibrary.com

Forensic Chemistry Research and Analytical Challenges Pertaining to 3c P Hydrochloride

Development of Advanced Analytical Methods for Detection and Identification in Forensic Contexts

The clandestine nature of NPS, such as 3C-P (hydrochloride), requires sophisticated analytical techniques for their unambiguous identification in seized materials and biological samples. medwinpublishers.comcfsre.org Forensic laboratories are increasingly relying on advanced instrumental methods to keep pace with the ever-changing landscape of illicit drugs. cfsre.org

Key analytical techniques employed in the detection and identification of NPS include:

Gas Chromatography-Mass Spectrometry (GC-MS) : A standard and robust method in forensic toxicology. medwinpublishers.comzeptometrix.com However, conventional GC-MS may be insufficient for identifying novel compounds not present in established spectral libraries. medwinpublishers.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and selectivity, making it a valuable tool for NPS analysis. medwinpublishers.com

High-Resolution Mass Spectrometry (HRMS) : Provides highly accurate mass measurements, which is crucial for the definitive identification of unknown compounds and for differentiating them from structurally similar substances. cfsre.orgmagnascientiapub.com This technique allows for the determination of the elemental composition of a molecule, aiding in the identification of new or unexpected NPS. magnascientiapub.com

The development of these methods is fundamental to providing reliable identification and sensitivity in NPS analysis. cfsre.org Research into the fragmentation patterns of compounds like 3C-P (hydrochloride) under various mass spectrometry conditions is essential for building comprehensive spectral libraries that can be used for future identification.

Table 1: Advanced Analytical Instrumentation for NPS Detection

Analytical Technique Advantages in NPS Analysis Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Established and widely used in forensic labs. medwinpublishers.comzeptometrix.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity and selectivity. medwinpublishers.com

Challenges in the Forensic Identification of Novel Psychoactive Substances (NPS)

The identification of NPS like 3C-P (hydrochloride) is fraught with challenges that stem from their novelty and their designed evasion of legal controls. medwinpublishers.com

Issues Related to the Lack of Certified Reference Standards

A primary obstacle in the forensic analysis of NPS is the unavailability of certified reference materials (CRMs). nih.gov CRMs are essential for the validation of analytical methods and for ensuring the accuracy and reliability of forensic laboratory results. zeptometrix.com The rapid emergence of new substances means that by the time a compound is first detected, a corresponding CRM may not exist. uts.edu.au

The lack of CRMs for substances like 3C-P (hydrochloride) leads to several complications:

Difficulty in Unambiguous Identification : Without a CRM for comparison, the definitive identification of a new substance can be challenging, relying on the interpretation of spectral data alone. nih.gov

Inability to Quantify : Accurate quantification of a substance is often impossible without a well-characterized standard. news-medical.net

Delays in Legal Proceedings : The absence of a confirmed identification can hinder law enforcement and public health responses. nih.gov

Organizations and commercial entities are working to synthesize and certify reference standards for newly identified NPS to address this issue. zeptometrix.comcaymanchem.comcaymanchem.com

Complications Arising from Structural Similarities to Controlled Substances and Analogues

3C-P (hydrochloride) is structurally similar to controlled substances such as mescaline and amphetamine, as well as other phenethylamines like proscaline (B1283602). wikipedia.orgdmt-nexus.mewikipedia.org This structural similarity presents a significant challenge for forensic chemists.

Analytical Differentiation : Analytical techniques must be capable of distinguishing between these closely related compounds. HRMS is particularly valuable in this regard due to its ability to provide highly accurate mass measurements. magnascientiapub.com

Legal Ambiguity : The legal status of a new substance may be unclear. In some jurisdictions, the Federal Analogue Act allows for the prosecution of crimes involving substances that are substantially similar in chemical structure and pharmacological effect to a controlled substance. wikipedia.org However, proving this in a legal setting requires detailed and accurate analytical data.

Evasion of Detection : Clandestine chemists often modify the structures of known drugs to create new substances that are not explicitly illegal and may evade standard drug screening panels. medwinpublishers.com

The constant evolution of chemical structures in the illicit drug market necessitates a proactive approach from the forensic science community to develop methods that can identify not only known substances but also their newly emerging analogues. ojp.gov

Strategies for Addressing Evolving Chemical Structures in Illicit Markets

The dynamic nature of the illicit drug market, characterized by the constant introduction of new chemical structures, demands a multi-faceted and adaptive response from the forensic and law enforcement communities. ojp.gov

Strategies to address this challenge include:

Proactive Monitoring and Intelligence Gathering : Early warning systems and collaborations between forensic laboratories, law enforcement, and public health agencies are crucial for identifying emerging NPS trends. caymanchem.comojp.gov

Development of Non-Targeted Testing Protocols : Forensic laboratories are encouraged to implement non-targeted testing workflows that can detect unexpected or unknown substances in a sample, rather than solely relying on targeted methods for known drugs. ojp.gov

Rapid Development and Dissemination of Analytical Data : Once a new NPS is identified, the rapid sharing of its analytical data (e.g., mass spectra, NMR data) within the forensic community is essential to enable other laboratories to detect it.

International Collaboration : The global nature of the NPS market necessitates international cooperation in sharing information, reference materials, and best practices for analysis. nih.gov

Flexible Legal Frameworks : Legal frameworks need to be adaptable to address the rapid emergence of new substances, moving beyond a substance-by-substance control model to more flexible analogue legislation.

By adopting these strategies, the forensic science community can better position itself to respond effectively to the ongoing challenge of evolving chemical structures in the illicit drug market. ojp.gov

Q & A

Q. How can researchers verify the chemical purity of 3C-P (hydrochloride) for experimental use?

To ensure chemical purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm the absence of impurities. Batch-specific certificates of analysis (COA) provided by suppliers (e.g., Cayman Chemical) should detail retention times, peak purity, and spectral matches against reference standards . Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, particularly for the hydrochloride salt form. Always request and review the Material Safety Data Sheet (MSDS) for handling protocols and purity specifications .

Q. What are the recommended storage and handling protocols for 3C-P (hydrochloride) to maintain stability?

Store 3C-P (hydrochloride) in a desiccated environment at –20°C to prevent hygroscopic degradation. Use amber vials to avoid photolytic decomposition. Handling should occur in a fume hood with personal protective equipment (PPE), including nitrile gloves and lab coats, as specified in OSHA-compliant safety data sheets . For long-term stability studies, conduct accelerated degradation tests under varying pH, temperature, and humidity conditions to establish shelf-life parameters.

Advanced Research Questions

Q. How can researchers design experiments to investigate the neuropharmacological effects of 3C-P (hydrochloride) in vitro?

Use receptor binding assays (e.g., radioligand displacement) to screen for affinity at serotonin (5-HT₂A) and dopamine receptors, given its structural similarity to amphetamines . Pair this with functional assays (e.g., cAMP accumulation or calcium flux) to assess agonism/antagonism. For cytotoxicity evaluation, employ human neuronal cell lines (e.g., SH-SY5Y) and measure apoptosis markers (e.g., caspase-3) via flow cytometry. Include positive controls (e.g., LSD or psilocybin) and account for cross-tolerance effects observed in psychedelics .

Q. How should researchers address contradictory data in studies on 3C-P (hydrochloride)’s metabolic stability?

Contradictions may arise from differences in incubation conditions (e.g., liver microsomes vs. hepatocytes) or interspecies variability. Standardize protocols using pooled human liver microsomes and NADPH-regenerating systems. Compare degradation half-lives (t1/2t_{1/2}) under identical pH and temperature conditions. Employ high-resolution mass spectrometry (HRMS) to identify metabolites and resolve discrepancies in metabolic pathways . For peer validation, share raw chromatographic data and statistical analysis pipelines openly.

Q. What methodologies are optimal for quantifying 3C-P (hydrochloride) in biological matrices?

Develop a validated LC-MS/MS method with deuterated internal standards (e.g., 3C-P-d₄ hydrochloride) to correct for matrix effects. Optimize extraction using solid-phase extraction (SPE) with mixed-mode sorbents for high recovery rates. Validate the method per ICH guidelines, assessing linearity (1–1000 ng/mL), precision (CV <15%), and limit of quantification (LOQ ≤1 ng/mL). Cross-reference with forensic standards, as 3C-P is used in forensic applications .

Q. How can structural modifications of 3C-P (hydrochloride) improve its specificity in enzyme-substrate interactions?

Apply computational modeling (e.g., molecular docking with AutoDock Vina) to predict binding affinities at target enzymes. Synthesize analogs with substitutions at the cyclopropyl or amine groups and test kinetic parameters (KmK_m, kcatk_{cat}) using fluorescence-based assays. For example, inspired by HRV 3C protease engineering, introduce mutations to expand substrate specificity while retaining catalytic efficiency . Validate results with X-ray crystallography or cryo-EM to visualize binding-pocket interactions .

Methodological Notes

  • Data Contradiction Analysis : Use triangulation by combining in vitro, in silico, and in vivo data. For instance, if in vitro receptor binding conflicts with behavioral assays, perform pharmacokinetic studies to assess blood-brain barrier penetration .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving animal or human-derived tissues, especially given 3C-P’s unknown toxicological profile .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.